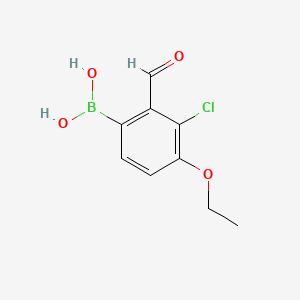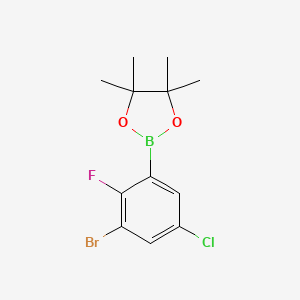
2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid is a boronic acid derivative that features a fluorinated pyridine ring. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of both fluorine and boronic acid groups in the molecule imparts unique chemical properties that can be exploited in various scientific and industrial applications.
準備方法
The synthesis of 2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid typically involves the diazotization of substituted 2-aminopyridines followed by fluorination. One common method includes the reaction of 2-aminopyridine with sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) to introduce the fluorine atom . The methoxymethoxy group can be introduced through subsequent etherification reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
化学反応の分析
2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid undergoes various chemical reactions, including:
Substitution Reactions:
Cross-Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although these are less common compared to substitution and cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyridines and biaryl compounds.
科学的研究の応用
2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with improved properties.
Industry: In the industrial sector, it is used in the production of advanced materials and specialty chemicals, benefiting from its reactivity and stability.
作用機序
The mechanism of action of 2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid in chemical reactions primarily involves the activation of the boronic acid group. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. The fluorine atom’s electron-withdrawing effect can also influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack.
類似化合物との比較
Similar compounds to 2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid include other fluorinated pyridine boronic acids, such as 2-Fluoro-5-methoxyphenylboronic acid and 6-Fluoro-3-pyridinylboronic acid . These compounds share similar reactivity patterns but differ in the position and nature of the substituents on the pyridine ring. The presence of the methoxymethoxy group in this compound provides additional steric and electronic effects, making it unique compared to its analogs.
特性
IUPAC Name |
[2-fluoro-5-(methoxymethoxy)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO4/c1-13-4-14-6-3-10-7(9)2-5(6)8(11)12/h2-3,11-12H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUDBYMEZASAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1OCOC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate](/img/structure/B8202129.png)

![tert-Butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B8202153.png)

![Methyl 2,3-dimethylimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B8202167.png)







![2-[1-(4-Chlorophenyl)ethyl]-1,4-difluorobenzene](/img/structure/B8202232.png)

